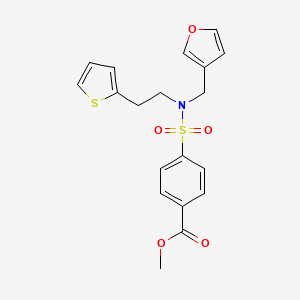
methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H19NO5S2 and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, focusing on its pharmacological properties and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C20H19N2O4S
- Molecular Weight : 369.44 g/mol
- CAS Number : 1421458-40-3
The compound features a unique combination of furan and thiophene moieties, which are known to contribute to various biological activities. The sulfamoyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan and Thiophene Linkage : Utilizing appropriate reagents to create the desired furan and thiophene derivatives.
- Sulfonamide Formation : Reacting the intermediate with sulfamoyl chloride or similar sulfonamide precursors.
- Esterification : The final step involves methylation of the benzoic acid derivative to yield the target compound.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, related sulfamoyl benzoates have demonstrated effectiveness against various bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Antifungal |
The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. Notably, compounds containing furan and thiophene rings have shown cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.5 |
| SK-MEL-2 (Skin Cancer) | 12.0 |
| SK-OV-3 (Ovarian Cancer) | 10.5 |
| HCT15 (Colon Cancer) | 8.0 |
These effects are attributed to the inhibition of key cellular pathways involved in proliferation and survival, often through apoptosis induction or cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting specific enzymes critical for cell metabolism.
- Receptor Modulation : Interacting with receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of several sulfamoyl benzoates against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a strong potential for therapeutic applications in treating infections. -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of related compounds on A549 and SK-MEL-2 cell lines. The study revealed that these compounds induced apoptosis through mitochondrial pathway activation, highlighting their potential as anticancer agents.
Properties
IUPAC Name |
methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-24-19(21)16-4-6-18(7-5-16)27(22,23)20(13-15-9-11-25-14-15)10-8-17-3-2-12-26-17/h2-7,9,11-12,14H,8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJNRTQTJQVQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














